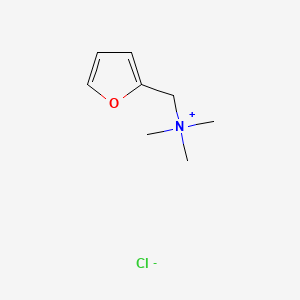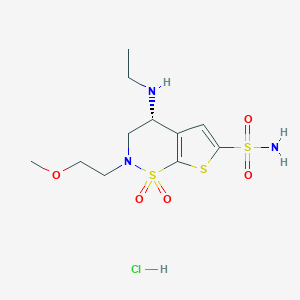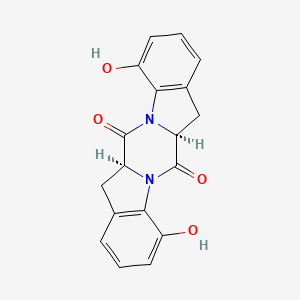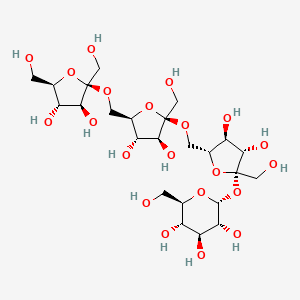
6,6-Kestotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Kestotetraose is a linear tetrasaccharide consisting of sucrose with a β-D-fructosyl-(2→6)-β-D-fructosyl moiety attached at position 6 of the fructosyl residue . It is a type of fructan, which are fructose-based oligo- and polysaccharides derived from plants . Fructans are known for their role as reserve carbohydrates and their prebiotic properties, promoting the growth of beneficial bacteria in the human intestine .
Preparation Methods
6,6-Kestotetraose can be synthesized from sucrose using specific enzymes. One method involves the use of sucrose:fructan 6-fructosyltransferase (6-SFT), which catalyzes the formation of this compound from sucrose and 1-kestotriose . This enzyme can be purified using classic column chromatography and its functionality demonstrated after heterologous expression in Pichia pastoris . Industrial production methods may involve the extraction and purification of this compound from plant sources such as asparagus roots .
Chemical Reactions Analysis
6,6-Kestotetraose undergoes various chemical reactions, including hydrolysis. It can be hydrolyzed by fructan exohydrolases, which break down the β-(2,1)-fructosyl linkages . Common reagents used in these reactions include specific enzymes such as fructan 1-exohydrolase (1-FEH) and fructan 6-exohydrolase (6-FEH) . The major products formed from these reactions are fructose and smaller fructan oligosaccharides .
Scientific Research Applications
6,6-Kestotetraose has several scientific research applications. In chemistry, it is used to study the structure and function of fructans and their role in plant metabolism . In biology, it is investigated for its prebiotic properties and its ability to promote the growth of beneficial gut bacteria . In medicine, it is explored for its potential to improve gut health and its role in dietary supplements . In industry, this compound is used in the production of functional foods and as a low-calorie sweetener .
Mechanism of Action
The mechanism of action of 6,6-Kestotetraose involves its hydrolysis by specific enzymes such as fructan exohydrolases. These enzymes cleave the β-(2,1)-fructosyl linkages, releasing fructose and smaller fructan oligosaccharides . The molecular targets involved in this process are the fructosyl residues in the this compound molecule . The pathways involved include the metabolic pathways of fructan synthesis and degradation in plants .
Comparison with Similar Compounds
6,6-Kestotetraose is similar to other fructans such as 1,1-Kestotetraose and 1,6-Kestotetraose . it is unique in its specific β-(2,6)-fructosyl linkage . Other similar compounds include inulin-type fructans and levan-type fructans, which differ in their degree of polymerization and the types of linkages between fructosyl residues . The uniqueness of this compound lies in its specific structure and its role in plant metabolism and prebiotic properties .
Properties
CAS No. |
119187-86-9 |
|---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[[(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(7-29)20(38)15(33)11(44-24)4-40-23(6-28)19(37)14(32)10(43-23)3-39-22(5-27)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1 |
InChI Key |
OLSNVZYFDBPHML-DLQNOBSRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)COC4(C(C(C(O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


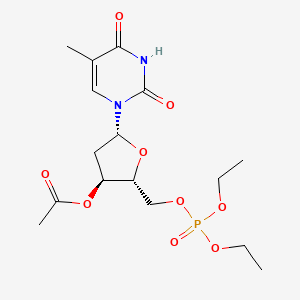

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)

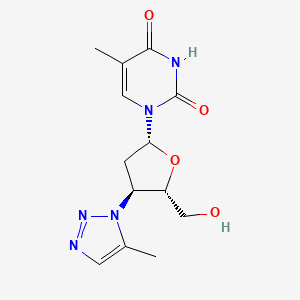
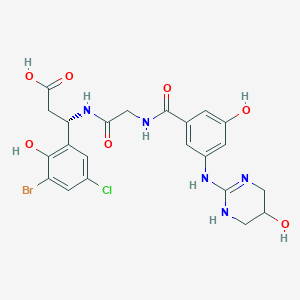
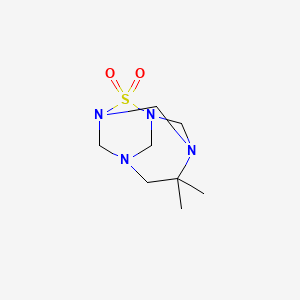
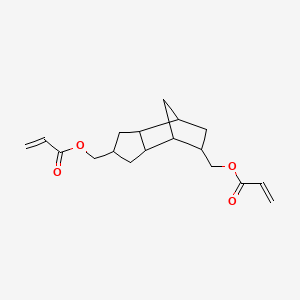
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
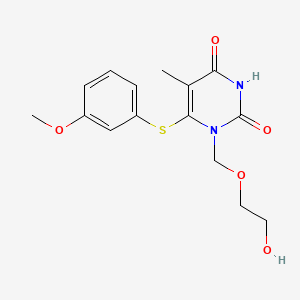
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
